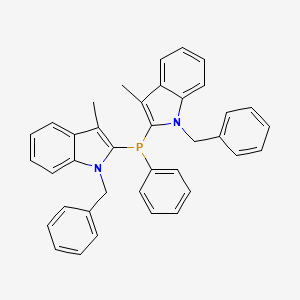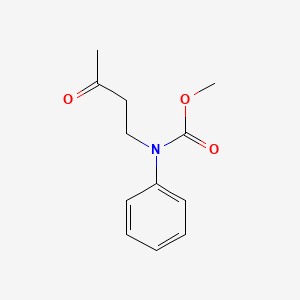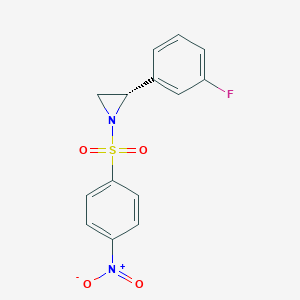
(2S)-2-(3-Fluorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(3-Fluorofenil)-1-(4-nitrobenceno-1-sulfonil)aziridina es un compuesto orgánico sintético que se caracteriza por la presencia de un anillo de aziridina, un grupo fluorofenilo y un grupo nitrobenceno sulfonilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de (2S)-2-(3-Fluorofenil)-1-(4-nitrobenceno-1-sulfonil)aziridina típicamente implica los siguientes pasos:
Formación del Anillo de Aziridina: El anillo de aziridina se puede formar a través de la reacción de una amina apropiada con un epóxido en condiciones básicas.
Introducción del Grupo Fluorofenilo: El grupo fluorofenilo se puede introducir mediante una reacción de sustitución nucleofílica utilizando un compuesto aromático fluorado.
Sulfonilación: El grupo nitrobenceno sulfonilo se introduce mediante una reacción de sulfonilación utilizando un derivado de cloruro de sulfonilo.
Métodos de Producción Industrial: La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto incluye el uso de catalizadores, temperaturas de reacción controladas y técnicas de purificación como la recristalización y la cromatografía.
Tipos de Reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de aziridina, lo que lleva a la formación de oxaziridinas.
Reducción: Las reacciones de reducción pueden dirigirse al grupo nitro, convirtiéndolo en un grupo amino.
Sustitución: El grupo fluorofenilo puede participar en reacciones de sustitución aromática electrofílica.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen perácidos y peróxido de hidrógeno.
Reducción: Se pueden utilizar agentes reductores como el hidrógeno gaseoso con un catalizador de paladio o el borohidruro de sodio.
Sustitución: La sustitución aromática electrofílica se puede facilitar mediante reactivos como halógenos o agentes de nitración en condiciones ácidas.
Principales Productos:
Oxidación: Formación de oxaziridinas.
Reducción: Formación de aminas.
Sustitución: Varios compuestos aromáticos sustituidos dependiendo del reactivo utilizado.
Aplicaciones Científicas De Investigación
(2S)-2-(3-Fluorofenil)-1-(4-nitrobenceno-1-sulfonil)aziridina tiene varias aplicaciones en la investigación científica:
Química Medicinal: Se estudia su potencial como farmacóforo en el desarrollo de nuevos fármacos, particularmente aquellos dirigidos a enzimas o receptores específicos.
Ciencia de Materiales: Las características estructurales únicas del compuesto lo convierten en un candidato para el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Estudios Biológicos: Se utiliza en ensayos bioquímicos para estudiar la actividad enzimática y las interacciones proteicas.
Mecanismo De Acción
El mecanismo de acción de (2S)-2-(3-Fluorofenil)-1-(4-nitrobenceno-1-sulfonil)aziridina implica su interacción con objetivos moleculares como enzimas o receptores. El anillo de aziridina puede actuar como electrófilo, reaccionando con sitios nucleofílicos en proteínas u otras biomoléculas. Los grupos fluorofenilo y nitrobenceno sulfonilo pueden modular la afinidad y especificidad de unión del compuesto.
Compuestos Similares:
- (2S)-2-(3-Fluorofenil)-1-(4-metilbenceno-1-sulfonil)aziridina
- (2S)-2-(3-Clorofenil)-1-(4-nitrobenceno-1-sulfonil)aziridina
- (2S)-2-(3-Fluorofenil)-1-(4-nitrobenceno-1-sulfonil)oxirano
Comparación:
- Diferencias Estructurales: La presencia de diferentes sustituyentes (p. ej., metil, cloro) puede alterar significativamente la reactividad y las propiedades del compuesto.
- Características Únicas: La combinación del grupo fluorofenilo y el grupo nitrobenceno sulfonilo en (2S)-2-(3-Fluorofenil)-1-(4-nitrobenceno-1-sulfonil)aziridina proporciona un entorno electrónico único que puede influir en su comportamiento químico y actividad biológica.
Comparación Con Compuestos Similares
- (2S)-2-(3-Fluorophenyl)-1-(4-methylbenzene-1-sulfonyl)aziridine
- (2S)-2-(3-Chlorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine
- (2S)-2-(3-Fluorophenyl)-1-(4-nitrobenzene-1-sulfonyl)oxirane
Comparison:
- Structural Differences: The presence of different substituents (e.g., methyl, chlorine) can significantly alter the compound’s reactivity and properties.
- Unique Features: The combination of the fluorophenyl group and the nitrobenzene sulfonyl group in (2S)-2-(3-Fluorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine provides a unique electronic environment that can influence its chemical behavior and biological activity.
Propiedades
Número CAS |
832117-98-3 |
|---|---|
Fórmula molecular |
C14H11FN2O4S |
Peso molecular |
322.31 g/mol |
Nombre IUPAC |
(2S)-2-(3-fluorophenyl)-1-(4-nitrophenyl)sulfonylaziridine |
InChI |
InChI=1S/C14H11FN2O4S/c15-11-3-1-2-10(8-11)14-9-16(14)22(20,21)13-6-4-12(5-7-13)17(18)19/h1-8,14H,9H2/t14-,16?/m1/s1 |
Clave InChI |
FSUMUOIBHGKCOL-IURRXHLWSA-N |
SMILES isomérico |
C1[C@@H](N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=CC=C3)F |
SMILES canónico |
C1C(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Diazabicyclo[3.2.2]nonane, 4-(4-methoxybenzoyl)-](/img/structure/B12544390.png)
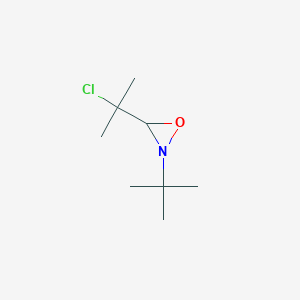
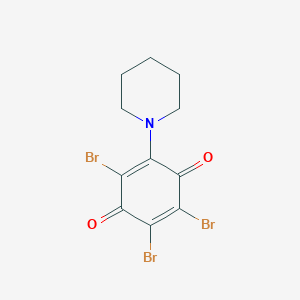

![4-[2-(3,5-Dichlorophenyl)-6-(pyridin-3-yl)pyrimidin-4-yl]benzoic acid](/img/structure/B12544416.png)



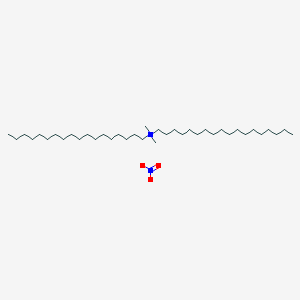
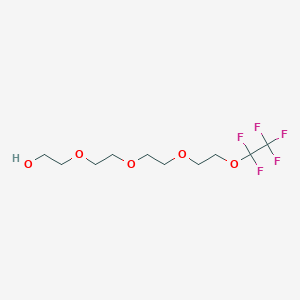
![5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12544461.png)
